

A Comprehensive Technical Guide to 4-(Methoxymethyl)benzaldehyde: Molecular Characteristics, Synthesis, and Applications

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Compound of Interest

Compound Name: 4-(Methoxymethyl)benzaldehyde

Cat. No.: B1609720

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Abstract

This technical guide provides an in-depth analysis of **4-(Methoxymethyl)benzaldehyde**, a key aromatic aldehyde intermediate in organic synthesis. Central to its chemical identity is a molecular weight of 150.17 g/mol ^[1] This document details its fundamental physicochemical properties, outlines a validated synthetic workflow, describes standard analytical characterization techniques, and explores its applications, particularly within the fields of pharmaceutical research and drug development. Furthermore, it establishes a robust protocol for safe handling, storage, and disposal, ensuring operational safety for researchers and scientists. This guide is intended to serve as an authoritative resource for professionals leveraging this versatile compound in their research endeavors.

Molecular Identity and Physicochemical Properties

4-(Methoxymethyl)benzaldehyde, identified by CAS Number 93943-06-7, is a monosubstituted benzaldehyde derivative.^[1] Its structure features a methoxymethyl ether group at the para position (C4) of the benzene ring relative to the aldehyde group. This unique substitution pattern imparts specific reactivity and physical properties that make it a valuable building block.

The aldehyde functional group serves as a highly reactive site for nucleophilic addition and condensation reactions, while the methoxymethyl group is a stable ether linkage, generally

non-reactive under standard synthetic conditions. Understanding its core properties is paramount for its effective use in stoichiometric calculations, reaction condition selection, and purification processes.

Table 1: Core Physicochemical Data for **4-(Methoxymethyl)benzaldehyde**

Property	Value	Source
Molecular Weight	150.17 g/mol	[1]
Molecular Formula	C ₉ H ₁₀ O ₂	[1]
IUPAC Name	4-(methoxymethyl)benzaldehyde	[1]
CAS Number	93943-06-7	[1]
Canonical SMILES	<chem>COCC1=CC=C(C=C1)C=O</chem>	[1]
Appearance	Not specified, typically a liquid or low-melting solid	
Storage Temperature	0-8 °C	[2]

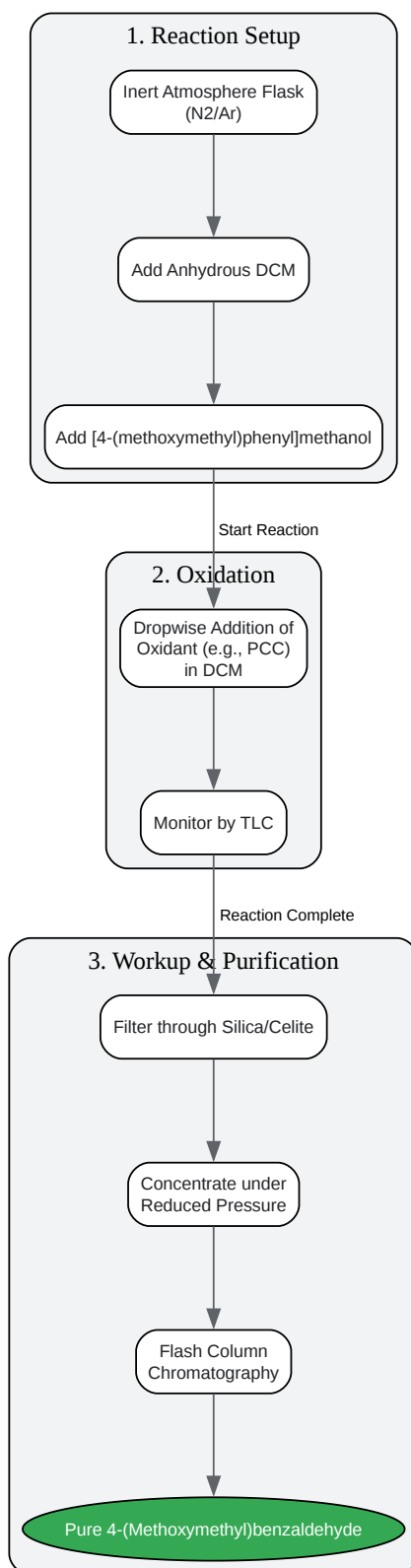
Principles of Synthesis: An Oxidation-Based Approach

The most direct and common strategy for the synthesis of **4-(Methoxymethyl)benzaldehyde** is the selective oxidation of its corresponding primary alcohol, [4-(methoxymethyl)phenyl]methanol. This approach is favored due to the high efficiency and selectivity of modern oxidizing agents, which can convert the primary alcohol to an aldehyde with minimal over-oxidation to the carboxylic acid.

Expert Insight: The choice of oxidant is critical. Harsh oxidants like potassium permanganate or chromic acid can lead to over-oxidation. Milder, more controlled reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions for a Swern oxidation are preferred to ensure a high yield of the desired aldehyde. The methoxymethyl ether group is stable under these conditions.

Generalized Experimental Protocol: Oxidation of [4-(methoxymethyl)phenyl]methanol

- **Reaction Setup:** A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is purged with an inert atmosphere (Nitrogen or Argon).
- **Solvent and Reagent:** Anhydrous dichloromethane (DCM) is added to the flask as the solvent. In a separate flask, the chosen oxidant (e.g., 1.5 equivalents of PCC) is suspended in DCM.
- **Substrate Addition:** [4-(methoxymethyl)phenyl]methanol (1.0 equivalent) is dissolved in minimal DCM and added to the reaction flask.
- **Oxidation:** The oxidant suspension is added dropwise to the alcohol solution at room temperature (or 0 °C for more sensitive reactions like Swern oxidation) over 30 minutes.
 - **Rationale:** Slow addition helps to control the reaction exotherm and prevent side reactions.
- **Monitoring:** The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% Ethyl Acetate in Hexane), checking for the consumption of the starting alcohol and the appearance of the product aldehyde.
- **Workup:** Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove the oxidant byproducts. The filtrate is collected.
- **Purification:** The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified using flash column chromatography on silica gel to yield pure **4-(Methoxymethyl)benzaldehyde**.



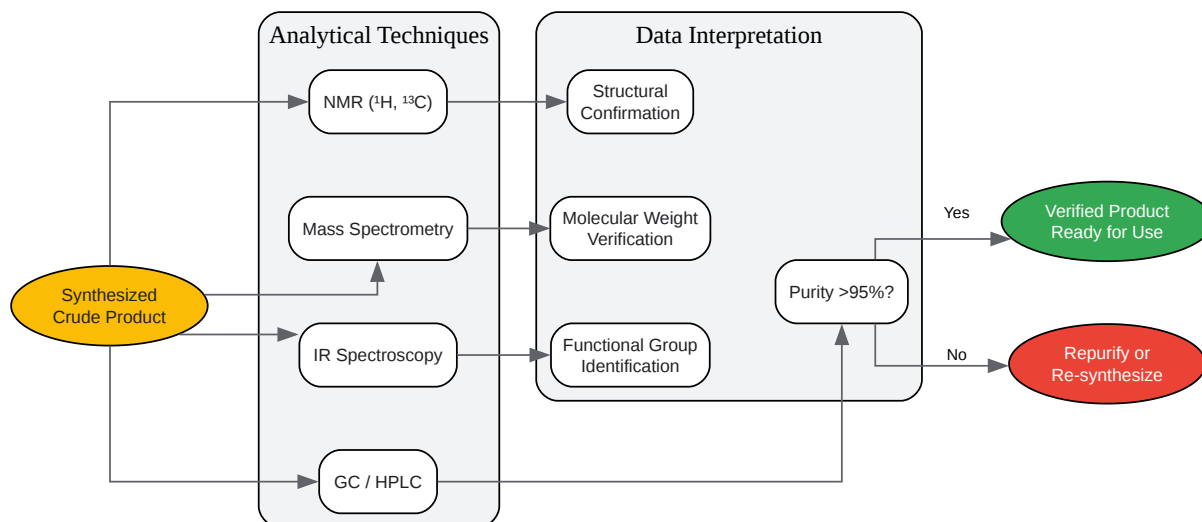
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Caption: Synthetic workflow for **4-(Methoxymethyl)benzaldehyde**.

Analytical Characterization Workflow

Confirming the identity and purity of synthesized **4-(Methoxymethyl)benzaldehyde** is a critical, self-validating step. A multi-technique approach ensures the material meets the standards required for subsequent research.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides structural confirmation. Expected signals include: a singlet for the aldehyde proton ($\sim 9.9\text{-}10.1$ ppm), two doublets in the aromatic region ($\sim 7.5\text{-}7.9$ ppm), a singlet for the benzylic methylene protons ($-\text{CH}_2-$) (~ 4.5 ppm), and a singlet for the methoxy methyl protons ($-\text{OCH}_3$) (~ 3.4 ppm).
 - ^{13}C NMR: Confirms the carbon framework. Expected signals include: the aldehyde carbonyl carbon (~ 192 ppm), aromatic carbons ($128\text{-}145$ ppm), the benzylic methylene carbon (~ 74 ppm), and the methoxy methyl carbon (~ 58 ppm).
- Mass Spectrometry (MS): Determines the molecular weight. Electron Ionization (EI) or Electrospray Ionization (ESI) will show a molecular ion peak $[\text{M}]^+$ or a protonated molecule $[\text{M}+\text{H}]^+$ corresponding to the calculated molecular weight (150.17 Da).[\[1\]](#)
- Infrared (IR) Spectroscopy: Identifies functional groups. Key expected absorbances include a strong C=O stretch for the aldehyde ($\sim 1700\text{ cm}^{-1}$), C-H stretches for the aromatic and aliphatic groups ($\sim 2850\text{-}3100\text{ cm}^{-1}$), and a C-O ether stretch ($\sim 1100\text{ cm}^{-1}$).[\[1\]](#)
- Chromatography (GC/HPLC): Assesses purity. A single, sharp peak in a Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis indicates high purity.



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Caption: Standard analytical workflow for product validation.

Applications in Research and Drug Development

4-(Methoxymethyl)benzaldehyde is a versatile intermediate primarily due to the reactivity of its aldehyde group. It serves as a precursor for introducing a substituted benzyl moiety into larger, more complex molecules.

- **Building Block in Organic Synthesis:** It is a foundational component in multi-step syntheses for pharmaceuticals and agrochemicals.^[3]
- **Reductive Amination:** The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines, a common scaffold in bioactive molecules.
- **Wittig and Horner-Wadsworth-Emmons Reactions:** It can be converted into substituted styrenes and other alkenes, which are precursors for polymers and other complex organic

structures.

- Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde carbonyl yields secondary alcohols, which can be further functionalized.
- Flavor and Fragrance Industry: Like many benzaldehyde derivatives, it has aromatic properties that make it useful in the formulation of fragrances and flavorings.[3]

Drug Development Context: The benzaldehyde motif is present in numerous therapeutic agents. Benzaldehyde itself has been studied for its ability to enhance the membrane permeability of drugs with low bioavailability.[4] The use of derivatives like **4-(Methoxymethyl)benzaldehyde** allows for the precise tuning of steric and electronic properties of a lead compound, which can optimize its binding affinity, selectivity, and pharmacokinetic profile during the drug discovery process.

Safety, Handling, and Storage Protocol

Adherence to strict safety protocols is mandatory when working with **4-(Methoxymethyl)benzaldehyde**.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

- Eye Protection: Chemical safety goggles or a face shield are required.[5]
- Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[5]

- Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[\[5\]](#)

Handling and Storage

- Handling: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[\[5\]](#) Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.[\[5\]](#)

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[\[5\]](#)
- Skin Contact: Immediately wash the affected area with soap and plenty of water. If irritation persists, consult a physician.[\[5\]](#)
- Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[\[5\]](#)
- Ingestion: Do not induce vomiting. Wash out the mouth with water and seek medical advice.

Conclusion

4-(Methoxymethyl)benzaldehyde is a well-defined chemical entity with a molecular weight of 150.17 g/mol . Its value extends far beyond this fundamental property, positioning it as a strategic building block in modern organic chemistry. The predictable reactivity of its aldehyde group, coupled with the stability of its methoxymethyl ether, provides chemists with a reliable tool for constructing complex molecular architectures. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can safely and effectively unlock its full potential in the laboratory and in the development of novel chemical entities.

References

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